molecular formula C8H11Cl2N3 B2861418 {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride CAS No. 2225154-13-0

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride

Cat. No.: B2861418
CAS No.: 2225154-13-0
M. Wt: 220.1
InChI Key: APYVJBRYKVRQCV-UHFFFAOYSA-N
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Description

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H9N32ClH It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings

Safety and Hazards

The safety information for “{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving a pyrrole derivative and a pyridine derivative.

    Introduction of the methanamine group: This step involves the addition of a methanamine group to the pyrrolopyridine core, often through a nucleophilic substitution reaction.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of more efficient catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine core, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives.

Scientific Research Applications

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and have similar chemical properties and applications.

    Pyrrolopyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which can confer distinct chemical and biological properties compared to other pyrrolopyridine derivatives.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYVJBRYKVRQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-13-0
Record name {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride
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